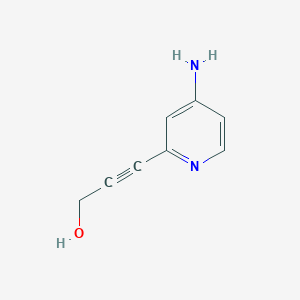
3-(4-Amino-2-pyridyl)-2-propyn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-2-pyridyl)-2-propyn-1-ol is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyridine ring, an amino group, and a propyn-1-ol moiety, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Coupling: One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction, where 4-aminopyridine is coupled with a suitable alkyne using a boronic acid derivative under palladium catalysis.
Hydroamination: Another method involves the hydroamination of 2-propyn-1-ol with 4-aminopyridine in the presence of a suitable catalyst, such as a transition metal complex.
Industrial Production Methods: Industrial production typically employs large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, which can further undergo reduction to form other derivatives.
Reduction: The compound can be reduced to form a variety of amines and amides.
Substitution: The propyn-1-ol group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Nitro Derivatives: Resulting from the oxidation of the amino group.
Amines and Amides: Formed through reduction reactions.
Substituted Alkynes: Resulting from nucleophilic substitution reactions.
科学的研究の応用
3-(4-Amino-2-pyridyl)-2-propyn-1-ol is utilized in various fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug discovery and development.
Industry: Employed in the production of agrochemicals and pharmaceuticals.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the amino group plays a crucial role in binding and activity.
類似化合物との比較
3-(4-Pyridyl)-L-alanine: A related compound with applications in peptide synthesis.
Fluroxypyr: Another pyridine derivative used as a herbicide.
Uniqueness: 3-(4-Amino-2-pyridyl)-2-propyn-1-ol stands out due to its unique combination of functional groups, which allows for diverse chemical transformations and applications.
This compound's versatility and potential make it a valuable asset in scientific research and industrial applications. Its ability to undergo various reactions and serve as an intermediate in complex syntheses highlights its importance in advancing chemical and biological sciences.
特性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
3-(4-aminopyridin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c9-7-3-4-10-8(6-7)2-1-5-11/h3-4,6,11H,5H2,(H2,9,10) |
InChIキー |
VJHDQXGRFXHKNF-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1N)C#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B15340979.png)
![[N'-[3-(4-aminobenzoyl)oxypropyl]carbamimidoyl]azanium chloride](/img/structure/B15340987.png)

![N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride](/img/structure/B15341000.png)
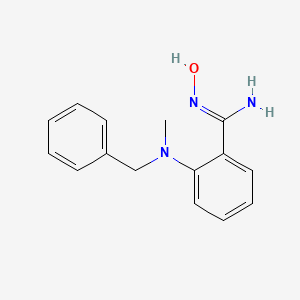

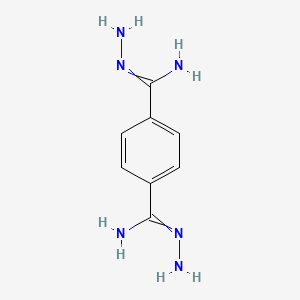
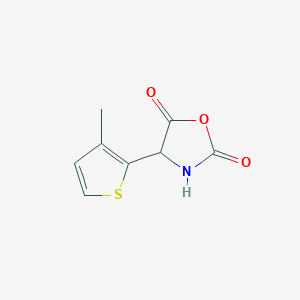

![6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid](/img/structure/B15341034.png)
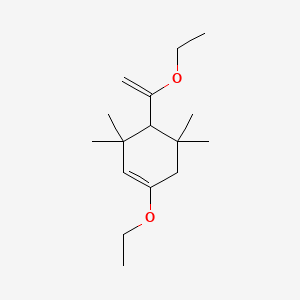

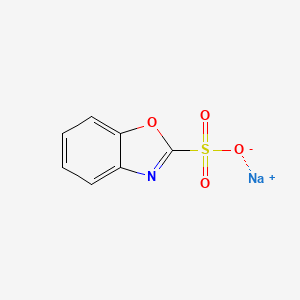
![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)
